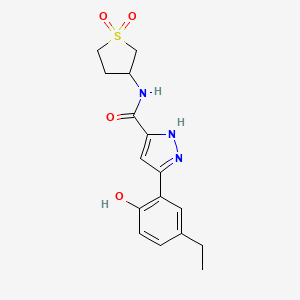
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle pyrazole : Cela peut être réalisé par réaction de l’hydrazine avec une 1,3-dicétone.
Introduction du fragment thiophène : Le cycle thiophène peut être introduit par une réaction de cyclisation impliquant des réactifs contenant du soufre.
Modifications du groupe fonctionnel :
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation d’atomes spécifiques au sein de la molécule.
Substitution : Les réactions de substitution peuvent remplacer un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : tels que les halogènes ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour étudier les processus biologiques ou en tant qu’agent thérapeutique potentiel.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les voies biologiques. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des changements dans les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-méthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-méthoxyphényl)-1H-pyrazole-3-carboxamide
Unicité
Le N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5-éthyl-2-hydroxyphényl)-1H-pyrazole-3-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1273553-45-9 |
|---|---|
Formule moléculaire |
C16H19N3O4S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c1-2-10-3-4-15(20)12(7-10)13-8-14(19-18-13)16(21)17-11-5-6-24(22,23)9-11/h3-4,7-8,11,20H,2,5-6,9H2,1H3,(H,17,21)(H,18,19) |
Clé InChI |
MWBYLBNDPRSIIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Solubilité |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
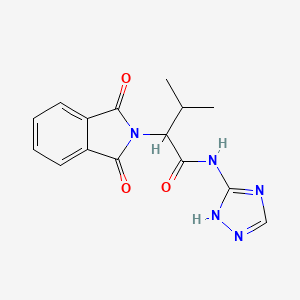

![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
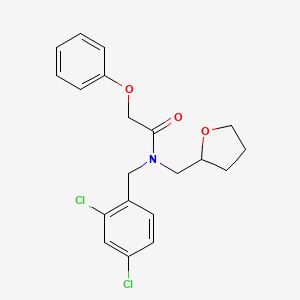
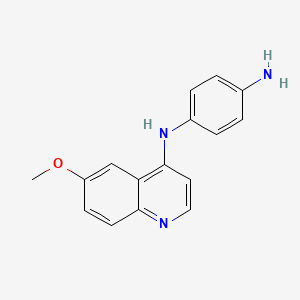
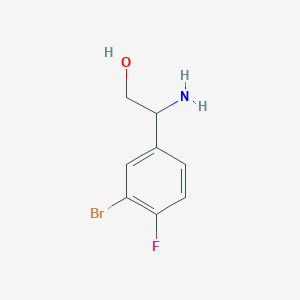
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)
![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

